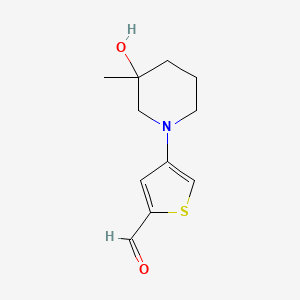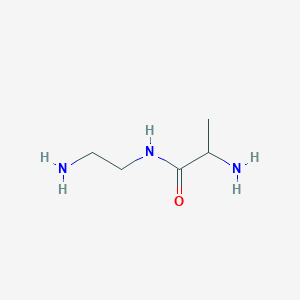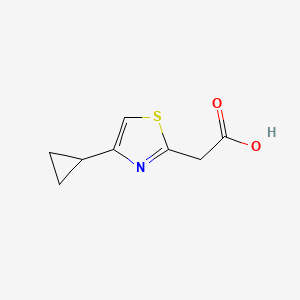
2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic acid is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with thiourea and α-haloacetic acid under reflux conditions to form the thiazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazole ring into a more saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interfere with cellular signaling pathways, affecting cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 2-(4-chloro-1,3-thiazol-2-yl)acetic acid
- 2-(4-methyl-1,3-thiazol-2-yl)acetic acid
- 2-(4-phenyl-1,3-thiazol-2-yl)acetic acid
Uniqueness
2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic acid is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities compared to its analogs.
特性
分子式 |
C8H9NO2S |
|---|---|
分子量 |
183.23 g/mol |
IUPAC名 |
2-(4-cyclopropyl-1,3-thiazol-2-yl)acetic acid |
InChI |
InChI=1S/C8H9NO2S/c10-8(11)3-7-9-6(4-12-7)5-1-2-5/h4-5H,1-3H2,(H,10,11) |
InChIキー |
DZLDTXOQSKIKJQ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CSC(=N2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B13194793.png)
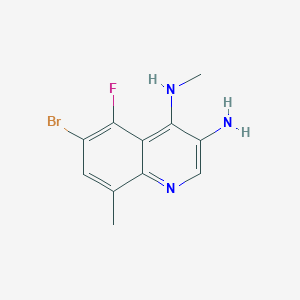
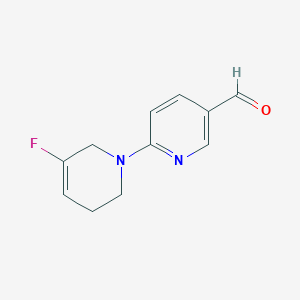
![N-[(3-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13194810.png)
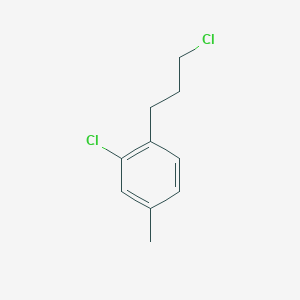


![(1R,3R,5S,7s)-1,5,7-trimethylbicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13194829.png)
![2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde](/img/structure/B13194835.png)
![tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate](/img/structure/B13194837.png)
![tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13194842.png)
![Methyl 4-[(dimethylamino)methyl]pyridine-2-carboxylate](/img/structure/B13194846.png)
